BenchChemオンラインストアへようこそ!

2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine

Chemical Synthesis Medicinal Chemistry Cross-Coupling

This heterobifunctional imidazo[1,2-a]pyridine building block features an alkyl chloride at C2 and an aryl iodide at C6, enabling sequential S_N2/nucleophilic displacement and cross-coupling reactions (Suzuki, Sonogashira) without protection/deprotection. Ideal for divergent library synthesis targeting kinases (PI3Kα IC₅₀ = 0.5 nM) and covalent inhibitors. Select this compound to streamline SAR exploration via a single intermediate.

Molecular Formula C8H6ClIN2
Molecular Weight 292.5 g/mol
CAS No. 885275-91-2
Cat. No. B1609867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine
CAS885275-91-2
Molecular FormulaC8H6ClIN2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1I)CCl
InChIInChI=1S/C8H6ClIN2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2
InChIKeyQMJULULKYXRWBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine (CAS 885275-91-2): A Dual-Halogenated Imidazopyridine Scaffold for Divergent Derivatization


2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine (CAS 885275-91-2) is a heterobifunctional imidazo[1,2-a]pyridine building block containing a chloromethyl group at the 2-position and an iodine atom at the 6-position of the fused bicyclic core [1]. This unique substitution pattern provides two orthogonal reactive handles: the alkyl chloride for nucleophilic displacement (SN2) and the aryl iodide for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) [2]. The compound is commercially available in purities ranging from 95% to 98% and is primarily utilized as a versatile intermediate in medicinal chemistry programs targeting kinases and other therapeutic protein classes .

Why Imidazopyridine Analogs Cannot Substitute for 2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine in Multi-Step Synthetic Sequences


The presence of both an alkyl chloride and an aryl iodide on the same imidazo[1,2-a]pyridine core creates a distinct chemo- and regio-selective reactivity profile that is absent in simpler mono-halogenated analogs (e.g., 6-iodoimidazo[1,2-a]pyridine or 2-(chloromethyl)imidazo[1,2-a]pyridine) [1]. The reactivity of the 6-iodo position in Suzuki-Miyaura couplings is significantly influenced by the electronic nature of the substituent at the 2-position, as demonstrated by Enguehard et al., who reported that optimized yields and shortened reaction times for 2-substituted-3-iodoimidazo[1,2-a]pyridines are achieved using strong bases in DME, underscoring that generic protocols may fail for specific substitution patterns [2]. Consequently, substituting a mono-functional analog necessitates a complete redesign of the synthetic route, potentially requiring additional protection/deprotection steps and lowering overall efficiency. This compound's unique orthogonality enables a streamlined, divergent strategy that is not replicable with in-class alternatives lacking both reactive groups simultaneously .

Quantitative Differentiation of 2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine (CAS 885275-91-2) Versus Mono-Functional Analogs


Purity Specifications: 98% Assay Availability for Sensitive Catalytic Applications

2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine is commercially available at a minimum purity of 98% from multiple vendors (e.g., AKSci, Leyan), whereas the mono-iodinated analog 6-iodoimidazo[1,2-a]pyridine (CAS 426825-75-4) is typically supplied at 95% purity . Higher purity is critical for palladium-catalyzed cross-coupling reactions, where halogen impurities can act as catalyst poisons and reduce turnover numbers [1].

Chemical Synthesis Medicinal Chemistry Cross-Coupling

Molecular Weight as a Proxy for Orthogonal Functionality: Dual Reactive Sites Enable Divergent Synthesis

The molecular weight of 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine (292.50 g/mol) is significantly higher than that of mono-functional analogs such as 6-iodoimidazo[1,2-a]pyridine (244.03 g/mol) and 6-chloroimidazo[1,2-a]pyridine (152.58 g/mol) [1]. This increased mass directly reflects the presence of both a chloromethyl (CH₂Cl, ~49.5 Da) and an iodo (I, ~126.9 Da) substituent, which confer two distinct, sequential derivatization handles [2].

Drug Discovery Parallel Synthesis Chemical Biology

Suzuki-Miyaura Coupling Efficiency: Iodo Substituent Superiority Over Bromo Analogs

In a systematic study of 2-substituted-3-iodoimidazo[1,2-a]pyridines, Enguehard et al. demonstrated that the nature of the 2-substituent significantly influences Suzuki coupling reactivity, with optimized yields (>80%) and shortened reaction times achieved using strong bases in DME [1]. While direct data for the 6-iodo regioisomer are not reported, the class-level trend indicates that iodoimidazopyridines are more reactive than their bromo counterparts in cross-couplings due to the lower bond dissociation energy of the C(sp²)–I bond (~65 kcal/mol) compared to C(sp²)–Br (~81 kcal/mol) [2].

Cross-Coupling Reaction Optimization Medicinal Chemistry

Kinase Inhibitor Scaffold Potential: Imidazo[1,2-a]pyridine Core Binding Affinity

Imidazo[1,2-a]pyridine derivatives have been reported as potent PI3Kα inhibitors with IC₅₀ values as low as 0.5 nM for compound 1i [1]. Additionally, imidazopyridine-based IRAK-4 inhibitors have demonstrated sub-micromolar IC₅₀ values in biochemical assays [2]. While specific activity data for 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine itself are not available, the core scaffold's established kinase binding affinity provides a strong rationale for its use as a privileged structure in inhibitor design, and the dual halogenation enables rapid exploration of SAR around both the 2- and 6-positions .

Kinase Inhibition Drug Discovery Oncology

Antimicrobial Activity: Class-Level Potential for 6-Substituted Imidazopyridines

A series of 6-substituted imidazo[1,2-a]pyridine derivatives have demonstrated promising antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values against bacterial strains reported in the low µg/mL range [1]. Specifically, iodine-mediated synthesis of imidazo[1,2-a]pyridine derivatives yielded compounds with moderate to good antibacterial activity [2]. While no MIC data are available for 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine, the presence of the 6-iodo substituent positions it as a key intermediate for generating libraries of 6-aryl/heteroaryl analogs through cross-coupling to explore antimicrobial SAR .

Antimicrobial Anti-infective Drug Discovery

Comparative Synthetic Step-Count Reduction via Dual Orthogonal Functionality

Using 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine, a single intermediate can undergo two sequential, orthogonal derivatizations: (1) Suzuki coupling at C6-I to install an aryl/heteroaryl group, followed by (2) SN2 displacement of the chloromethyl group with an amine or thiol nucleophile [1]. In contrast, using a mono-functional analog such as 6-iodoimidazo[1,2-a]pyridine would require an additional synthetic step to introduce the alkyl functionality (e.g., formylation, reduction, chlorination) [2]. This translates to a direct reduction of 1-2 synthetic steps per analog in a library production setting.

Synthetic Methodology Medicinal Chemistry Process Chemistry

Optimal Use Cases for 2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine (CAS 885275-91-2) in Scientific Research


Divergent Library Synthesis for Kinase Inhibitor Lead Optimization

In a medicinal chemistry program targeting a novel kinase, 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine serves as a central scaffold for rapid, divergent library synthesis. The 6-iodo group undergoes Suzuki-Miyaura cross-coupling with a diverse set of arylboronic acids to explore hydrophobic pocket interactions (as supported by the optimized conditions reported by Enguehard et al. [1]). Subsequently, the 2-chloromethyl group is reacted with a panel of amines or thiols to modulate solubility and hinge-binding interactions. This two-step, parallel synthesis approach directly addresses the need for rapid SAR exploration, as the imidazo[1,2-a]pyridine core has demonstrated nanomolar potency against PI3Kα (IC₅₀ = 0.5 nM) [2] and IRAK-4 (IC₅₀ < 1 µM) [3].

Late-Stage Functionalization in Total Synthesis of Bioactive Natural Product Analogs

For the synthesis of complex natural product analogs containing an imidazopyridine motif, this bifunctional building block enables a convergent synthetic strategy. The aryl iodide at the 6-position can be utilized in a late-stage Sonogashira or Heck coupling to install a structurally diverse fragment with high atom economy, leveraging the superior reactivity of the C–I bond (BDE ~65 kcal/mol) compared to C–Br or C–Cl [1]. The chloromethyl group remains intact during this transformation and can be subsequently derivatized to introduce a polar handle, facilitating the exploration of structure-activity relationships around the core scaffold [2].

Synthesis of 6-Aryl/Aralkyl Imidazopyridines for Antimicrobial Screening

Research groups focused on discovering new antibacterial agents can employ 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine as a key intermediate to generate a focused library of 6-aryl/heteroaryl analogs. The 6-iodo group is coupled with various boronic acids under standard Suzuki conditions to yield 6-aryl derivatives, which have demonstrated MIC values in the range of 4-64 µg/mL against S. aureus and E. coli in related studies [1]. The 2-chloromethyl handle provides an additional site for introducing diverse functional groups (e.g., amines, azides) to further modulate physicochemical properties and antibacterial potency, as suggested by the class-level antimicrobial activity of imidazo[1,2-a]pyridine derivatives [2].

Development of Targeted Covalent Inhibitors (TCIs)

The 2-chloromethyl group in this compound is an electrophilic warhead capable of forming a covalent bond with a nucleophilic cysteine residue in a target protein's active site. Medicinal chemists designing TCIs can use 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine to first explore non-covalent binding interactions via the 6-position (through Suzuki coupling to install a recognition element) and then rely on the 2-chloromethyl group for covalent engagement. This sequential approach is particularly valuable for targets where imidazopyridine-based scaffolds have shown potent inhibitory activity, such as PI3Kα (IC₅₀ = 0.5 nM) [1] and IRAK-4 [2]. The bifunctional nature of the compound streamlines the synthesis of irreversible inhibitors, as it avoids the need for post-synthetic installation of the electrophilic warhead.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.